1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form coordination complexes with metal ions. These interactions can lead to the modulation of enzymatic activity and the inhibition of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrophenyl)-1,2,4-triazole: Lacks the carboxylic acid group but shares the triazole and nitrophenyl moieties.
5-Phenyl-1,2,4-triazole-3-carboxylic acid: Lacks the nitrophenyl group but contains the triazole and carboxylic acid moieties.
1-(4-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid: Similar structure but with the nitro group in the para position.
Uniqueness
1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of both the triazole and carboxylic acid functionalities.
Properties
Molecular Formula |
C15H10N4O4 |
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Molecular Weight |
310.26 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10N4O4/c20-15(21)13-16-14(10-5-2-1-3-6-10)18(17-13)11-7-4-8-12(9-11)19(22)23/h1-9H,(H,20,21) |
InChI Key |
MIFBNCSDXYWOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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